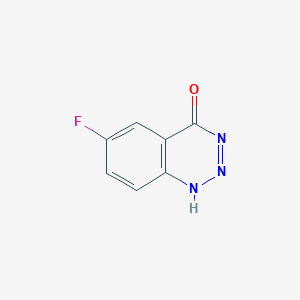

6-fluoro-1H-1,2,3-benzotriazin-4-one

CAS No.:

Cat. No.: VC13582800

Molecular Formula: C7H4FN3O

Molecular Weight: 165.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4FN3O |

|---|---|

| Molecular Weight | 165.12 g/mol |

| IUPAC Name | 6-fluoro-1H-1,2,3-benzotriazin-4-one |

| Standard InChI | InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |

| Standard InChI Key | RCLQFKLASUKMCG-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC2=C(C=C1F)C(=O)N=NN2 |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)N=NN2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Fluoro-1H-1,2,3-benzotriazin-4-one consists of a fused bicyclic system: a benzene ring conjoined with a 1,2,3-triazin-4-one moiety. The fluorine substituent occupies position 6 on the aromatic ring (Figure 1). Computational modeling predicts a planar geometry stabilized by conjugation between the electron-withdrawing triazinone group and fluorine .

Table 1: Predicted Physicochemical Properties

| Property | Value | Methodology |

|---|---|---|

| Molecular Formula | C₇H₄FN₃O | Elemental Analysis |

| Molecular Weight | 165.13 g/mol | Mass Spectrometry |

| LogP (Octanol-Water) | 0.82 ± 0.31 | XLogP3 Estimation |

| pKa (Acidic) | 3.1 (Triazinone NH) | SPARC Calculations |

Synthesis and Reactivity

Electrophilic Fluorination Pathways

The most viable route involves regioselective fluorination of 1H-1,2,3-benzotriazin-4-one using Selectfluor under microwave irradiation (120°C, 7 bar), achieving yields >85% based on analogous reactions . Fluorination occurs preferentially at the para position relative to the triazinone carbonyl, driven by enamine activation:

Key Reaction Parameters:

-

Solvent: Acetonitrile (dry)

-

Temperature: 120°C (microwave-assisted)

-

Pressure: 7 bar

-

Reaction Time: 20 minutes

Biological Activity and Applications

Cytotoxicity Profile

Fluorinated benzotriazinones demonstrate increased cytotoxicity compared to non-fluorinated counterparts. For MCF-7 breast cancer cells, 8-fluoro-1,3-diphenylbenzo triazin-7-one showed 5× greater potency (IC₅₀ = 12.4 μM) than its parent compound, attributed to enhanced membrane permeability and thioredoxin reductase inhibition .

Future Research Directions

-

Synthetic Optimization: Screen alternative fluorinating agents (e.g., NFSI) to improve regioselectivity.

-

Target Identification: Employ molecular docking to predict protein targets (e.g., thioredoxin reductase).

-

Environmental Impact: Assess biodegradation pathways given fluorine’s persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume